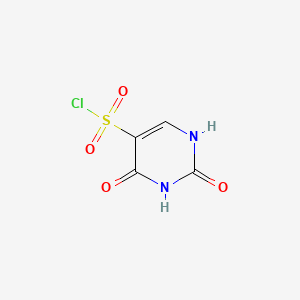

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

Description

Properties

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHNJCWWBKYCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058696 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28485-18-9 | |

| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28485-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 34840 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028485189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28485-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (CAS Number: 28485-18-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, synthesis, reactivity, and its application in the development of therapeutic agents, with a focus on uracil-5-sulfonamide derivatives.

Chemical Identity and Physical Properties

This compound, also known as uracil-5-sulfonyl chloride, is a reactive chemical compound extensively used as a building block in medicinal chemistry.[1] Its core structure consists of a pyrimidine ring, a scaffold found in nucleobases, functionalized with a sulfonyl chloride group. This highly reactive group allows for the straightforward introduction of a sulfonamide linkage, a common pharmacophore in many drug molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28485-18-9 | [1][2] |

| Molecular Formula | C₄H₃ClN₂O₄S | [1][2] |

| Molecular Weight | 210.60 g/mol | [1] |

| Appearance | White to off-white powder | |

| Melting Point | >300 °C | |

| Solubility | Reacts with water | [3] |

| SMILES | O=C1NC(=O)C(S(=O)(=O)Cl)=CN1 | [4] |

| InChIKey | FQHNJCWWBKYCJW-UHFFFAOYSA-N | [4] |

Synthesis

The primary synthetic route to this compound involves the chlorosulfonation of uracil (2,4-dihydroxypyrimidine). This reaction is typically carried out using chlorosulfonic acid, often in the presence of a reagent like thionyl chloride to facilitate the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

Uracil (2,4-dihydroxypyrimidine)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Glacial acetic acid

Procedure:

-

To a solution of uracil, add thionyl chloride at room temperature.

-

Slowly add chlorosulfonic acid to the mixture and stir for approximately 1.5 hours at room temperature.

-

Heat the reaction mixture to 60°C for 4 hours.

-

Increase the temperature to 75°C and maintain for an additional 7 hours.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Precipitate the product by adding glacial acetic acid.

-

Collect the solid product by filtration and dry under vacuum to yield this compound as a white powder. A typical yield for this process is approximately 92.3%.

Chemical Reactivity and Applications

The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles. This allows for the facile synthesis of a wide range of uracil-5-sulfonamide derivatives.

Nucleophilic Substitution with Amines

The most prominent reaction is its coupling with primary and secondary amines to form stable sulfonamides. This reaction is the cornerstone of its use in medicinal chemistry, enabling the linkage of the uracil scaffold to various other molecular fragments to explore structure-activity relationships.

Experimental Protocol: General Synthesis of Uracil-5-sulfonamides

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine) (1.5 - 2.0 eq)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask.

-

Add the base to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the anhydrous solvent to the cooled amine solution.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Hydrolysis

This compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[3] Therefore, it should be handled under anhydrous conditions.

Biological and Medicinal Significance

Uracil and its derivatives are of significant interest in drug discovery due to their structural similarity to endogenous pyrimidines, allowing them to interact with various biological targets. The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities. The combination of these two moieties in uracil-5-sulfonamides has led to the discovery of compounds with diverse therapeutic potential.

Anticancer and Antiviral Activity

Pyrimidine analogs are known for their anticancer and antiviral properties.[5] The synthetic pyrimidine analog 5-fluorouracil is a widely used anticancer drug. Derivatives of uracil-5-sulfonamide have been investigated as potential anticancer agents, with some compounds showing promising cytotoxic activity against various cancer cell lines.[5] The mechanism of action often involves the inhibition of key enzymes in nucleic acid synthesis or cell cycle regulation.

Other Biological Activities

Derivatives of uracil-5-sulfonamide have also been explored for other therapeutic applications. For instance, some N-p-substituted phenyl uracil-5-sulfonamide derivatives have been evaluated as molluscicides against Biomphalaria alexandrina, the intermediate host of Schistosoma mansoni.[6]

Table 2: Biological Activity of Selected Uracil-5-Sulfonamide Derivatives

| Compound | Target/Application | Activity | Reference |

| N-p-substituted phenyl uracil-5-sulfonamides (e.g., 4a, 4b, 10a, 10b) | Molluscicide (B. alexandrina) | LC50 values of 50, 50, 100, and 200 ppm, respectively. | [6] |

| Uracil-5-sulfonamide derivatives | Immunostimulatory effect against S. mansoni infection | 4a, 10a, and 4b showed 44.4%, 34.6%, and 50.4% reduction in worm burden, respectively. | [6] |

| 2-Thiouracil-5-sulfonamide derivatives (e.g., 6b, 6d-g, 7b) | Anticancer (various cell lines) | Promising anticancer activity and significant inhibition of CDK2A. | [5] |

| 2-Thiouracil-5-sulfonamide derivatives (e.g., 5c, 6d, 7d, 9b, 9c, 9d) | Antioxidant (DPPH, H₂O₂, lipid peroxidation) and 15-LOX inhibition | Significant radical scavenging activity. | [7] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of uracil-5-sulfonamide derivatives. Its straightforward synthesis and high reactivity make it an important tool for medicinal chemists and drug development professionals. The broad spectrum of biological activities exhibited by its derivatives underscores the potential of this scaffold in the ongoing search for new and effective therapeutic agents. Further exploration of the chemical space around the uracil-5-sulfonamide core is likely to yield novel compounds with significant pharmacological value.

References

- 1. Buy this compound (EVT-292688) | 28485-18-9 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.fi [fishersci.fi]

- 4. PubChemLite - this compound (C4H3ClN2O4S) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of new uracil-5-sulfonamide derivatives and immunostimulatory effect of a chemically modified hemolymph of Biomphalaria alexandrina on Schistosoma mansoni infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Advent and Ascendance of Pyrimidine-5-Sulfonyl Chlorides: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of pyrimidine-5-sulfonyl chlorides, a class of compounds of significant interest to researchers, scientists, and drug development professionals. This document details the evolution of their synthesis, their applications in medicinal chemistry, and provides specific experimental protocols and signaling pathway diagrams for key derivatives.

Discovery and Historical Perspective

The direct synthesis of the parent pyrimidine-5-sulfonyl chloride is not prominently documented in early chemical literature, suggesting its emergence as a key synthetic intermediate is a more recent development. The initial focus of pyrimidine chemistry was largely on the synthesis of naturally occurring pyrimidines like uracil, thymine, and cytosine, and their derivatives for biological studies.

However, the introduction of the sulfonyl chloride functional group at the 5-position of substituted pyrimidine rings marked a significant advancement, opening new avenues for the synthesis of novel compounds with diverse biological activities. An early example of the synthesis of a pyrimidine-5-sulfonyl chloride derivative is the preparation of 6-methyl-2-thiouracil-5-sulfonyl chloride . This development highlighted the potential of these compounds as versatile building blocks in organic synthesis and medicinal chemistry. The synthesis of such compounds was often challenging due to the reactivity of the pyrimidine ring and the potential for side reactions, such as N-oxide formation during oxidation of 5-thio-substituted pyrimidines.

Over the years, various synthetic strategies have been developed to overcome these challenges, including the direct chlorosulfonation of pyrimidines and the synthesis from precursors like hydroxypyrimidinesulfonic acids. These methods have enabled the synthesis of a wide array of pyrimidine-5-sulfonyl chloride derivatives, which have become valuable intermediates in the development of therapeutic agents.

Synthetic Methodologies

The synthesis of pyrimidine-5-sulfonyl chlorides can be achieved through several routes. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.

Chlorosulfonation of Pyrimidines

Direct chlorosulfonation of the pyrimidine ring is a common method for introducing the sulfonyl chloride group. This typically involves reacting the pyrimidine substrate with a strong chlorosulfonating agent.

Table 1: General Conditions for Chlorosulfonation of Pyrimidines

| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Chlorosulfonic acid | 120 | 8 | Good |

| Chlorosulfonic acid / Thionyl chloride | 120 | 4-8 | High |

Synthesis from Pyrimidine-5-sulfonic Acids

Another approach involves the conversion of a pyrimidine-5-sulfonic acid to the corresponding sulfonyl chloride. This is a common transformation in organic synthesis.

Table 2: Conversion of Pyrimidine-5-sulfonic Acids to Sulfonyl Chlorides

| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Phosphorus pentachloride | 180 | 4 | ~96% |

| Thionyl chloride | Reflux | Varies | Good |

Modern Divergent Synthesis Strategies

Recent advancements have focused on developing more efficient and versatile methods for the synthesis of 5-sulfonyl-substituted pyrimidines, from which the sulfonyl chlorides can be derived. A notable 2024 study highlights a divergent synthesis strategy starting from acyclic precursors, which avoids the issues of N-oxide formation encountered in traditional oxidation methods.

Applications in Drug Discovery and Development

The pyrimidine-5-sulfonyl chloride moiety is a valuable pharmacophore in drug discovery. The sulfonyl chloride group is a reactive handle that allows for the straightforward synthesis of sulfonamides, which are present in a wide range of clinically used drugs. The pyrimidine core itself is a key component of many biologically active molecules.

Bosentan: An Endothelin Receptor Antagonist

Bosentan is a dual endothelin receptor antagonist used for the treatment of pulmonary artery hypertension. It contains a pyrimidine sulfonamide structure derived from a pyrimidine-5-sulfonyl chloride precursor. Bosentan blocks the binding of endothelin-1 (ET-1) to its receptors, ET-A and ET-B, on vascular smooth muscle cells and endothelial cells.

The binding of ET-1 to its receptors activates G-protein-coupled signaling cascades. Activation of the Gq protein leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to vasoconstriction, while DAG activates protein kinase C (PKC), which is involved in cell proliferation. By blocking these receptors, Bosentan prevents these downstream effects, leading to vasodilation and a decrease in blood pressure.

Tamsulosin: An Alpha-1A Adrenergic Receptor Antagonist

Tamsulosin is a selective antagonist of the α1A adrenergic receptor, used to treat benign prostatic hyperplasia. While not a direct derivative of a simple pyrimidine-5-sulfonyl chloride, its sulfonamide component is a key feature for its biological activity. Tamsulosin's mechanism involves blocking the action of norepinephrine on the α1A adrenergic receptors in the smooth muscle of the prostate and bladder neck.

Activation of α1A adrenergic receptors, which are Gq-protein coupled, leads to a signaling cascade similar to that of endothelin receptors, resulting in smooth muscle contraction. By selectively blocking these receptors, tamsulosin causes smooth muscle relaxation, leading to improved urine flow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 6-Methyl-4-Oxo-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Sulfonyl Chloride

This protocol is adapted from a 1995 publication and represents an early method for the synthesis of a substituted pyrimidine-5-sulfonyl chloride.

-

Materials:

-

6-methyl-2-thiouracil (12.5 g, 0.088 mol)

-

Chlorosulfonic acid (51 mL, 0.77 mol)

-

-

Procedure:

-

A mixture of 6-methyl-2-thiouracil and chlorosulfonic acid is refluxed at 120 °C for 8 hours.

-

The reaction mixture is then cooled and carefully poured onto crushed ice.

-

The resulting precipitate is collected by filtration.

-

The crude product is dried under vacuum.

-

Recrystallization from a mixture of dimethylformamide (DMF) and water affords the pure product.

-

Divergent Synthesis of 5-Sulfone-Substituted Uracils (2024 Method)

This modern protocol, reported in 2024, provides an efficient route to 5-sulfonyl pyrimidines from acyclic precursors, avoiding N-oxide formation.

-

Step 1: Condensation

-

A sulfonyl-containing acyclic precursor is reacted with triethyl orthoformate and urea in a suitable solvent.

-

The reaction is typically carried out at elevated temperatures, and microwave irradiation can be used to reduce reaction times.

-

-

Step 2: Cyclization

-

The intermediate from the condensation step is treated with a base, such as sodium ethoxide in ethanol, to induce cyclization and formation of the 5-sulfonyl uracil ring.

-

-

Work-up:

-

The final products can often be isolated by simple filtration.

-

Table 3: Representative Reaction Conditions for Divergent Synthesis

| Step | Reagents | Solvent | Temperature (°C) | Time |

| Condensation | Acyclic sulfone, Triethyl orthoformate, Urea | Ethanol | 100 (Microwave) | 5 min |

| Cyclization | Intermediate, Sodium ethoxide | Ethanol | Room Temp. | 1 h |

Conclusion

Pyrimidine-5-sulfonyl chlorides have evolved from being challenging synthetic targets to becoming readily accessible and highly valuable building blocks in medicinal chemistry. The development of robust synthetic methodologies has enabled the exploration of their potential in drug discovery, leading to the identification of important therapeutic agents like Bosentan. The continued innovation in synthetic chemistry, as evidenced by recent divergent synthesis strategies, promises to further expand the utility of this important class of compounds in the development of new and improved medicines.

Physical and chemical properties of uracil-5-sulfonyl chloride

An in-depth guide to the physical and chemical properties of uracil-5-sulfonyl chloride, tailored for researchers, scientists, and drug development professionals.

Core Physical Properties

Uracil-5-sulfonyl chloride is a derivative of uracil, a naturally occurring pyrimidine. The introduction of the sulfonyl chloride group at the 5-position significantly alters its chemical reactivity, making it a valuable reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives.

| Property | Value | Notes |

| Molecular Formula | C4H3ClN2O4S | |

| Molecular Weight | 226.6 g/mol | |

| Melting Point | 193-195 °C | Predicted value. |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like DMF and DMSO. Reacts with protic solvents. |

Chemical Reactivity and Synthesis

The primary chemical feature of uracil-5-sulfonyl chloride is the high reactivity of the sulfonyl chloride group. This functional group readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reactivity is central to its application in medicinal chemistry for the synthesis of potential therapeutic agents.

Synthesis of Uracil-5-Sulfonamides

A common application of uracil-5-sulfonyl chloride is the synthesis of uracil-5-sulfonamides through its reaction with primary or secondary amines. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Reaction scheme for the synthesis of uracil-5-sulfonamides.

Experimental Protocol: Synthesis of a Uracil-5-Sulfonamide Derivative

The following is a representative protocol for the synthesis of a uracil-5-sulfonamide derivative from uracil-5-sulfonyl chloride and an amine.

Materials:

-

Uracil-5-sulfonyl chloride

-

A primary or secondary amine

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine in the chosen anhydrous solvent.

-

Add the base (e.g., 1.2 equivalents of pyridine) to the solution and stir.

-

Slowly add a solution of uracil-5-sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure uracil-5-sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Biological Significance and Drug Development

The uracil scaffold is of significant interest in drug development due to its presence in nucleic acids. Modifications at the 5-position can lead to compounds with a range of biological activities. Sulfonamide derivatives of uracil have been explored for their potential as antiviral, antibacterial, and anticancer agents. The synthesis of libraries of these compounds, facilitated by the reactivity of uracil-5-sulfonyl chloride, is a common strategy in the early stages of drug discovery.

Caption: Drug discovery logical flow utilizing uracil-5-sulfonyl chloride.

Safety and Handling

Uracil-5-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.

-

Handling: Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents. The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

An In-depth Technical Guide to 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Synthesis and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, also known as uracil-5-sulfonyl chloride. This compound serves as a critical intermediate in medicinal chemistry for the synthesis of a variety of bioactive molecules, particularly sulfonamide derivatives.[1][2] Due to its reactive sulfonyl chloride group, it is a valuable building block for developing novel therapeutic agents.[1][2]

Molecular Structure and Properties

| Property | Value |

| Molecular Formula | C₄H₃ClN₂O₄S |

| Molecular Weight | 210.6 g/mol [1] |

| CAS Number | 28485-18-9[1] |

| IUPAC Name | 2,4-dioxo-1H-pyrimidine-5-sulfonyl chloride[1] |

| Canonical SMILES | C1=C(C(=O)NC(=O)N1)S(=O)(=O)Cl[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the chlorosulfonation of uracil (2,4-dihydroxypyrimidine).[1] The following protocol is based on established methods for the synthesis of similar sulfonyl chlorides.[1][2]

Materials:

-

Uracil (2,4-dihydroxypyrimidine)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice bath

-

Reaction flask with a reflux condenser and gas trap

-

Stirring apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas trap to handle the evolving HCl and SO₂ gases.

-

Initial Coooling: Place the flask in an ice bath and add chlorosulfonic acid.

-

Addition of Uracil: Slowly and portion-wise, add uracil to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Addition of Thionyl Chloride: Once all the uracil has been added, slowly add thionyl chloride to the reaction mixture.

-

Reflux: After the addition is complete, gradually heat the mixture to reflux (approximately 120°C) and maintain this temperature for several hours until the reaction is complete (monitored by TLC).[2]

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

-

Drying: Dry the product under vacuum to obtain the final this compound.

Spectroscopic Data

Due to the compound's reactivity, obtaining and publishing detailed experimental spectra can be challenging. The following data is based on predicted values and analysis of related compounds.

Mass Spectrometry

The predicted mass spectrum shows several possible adducts. The primary ions to expect in electrospray ionization (ESI) would be:

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.95749 |

| [M+Na]⁺ | 232.93943 |

| [M-H]⁻ | 208.94293 |

Data sourced from PubChem.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule. Sulfonyl chlorides typically exhibit strong absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3100 |

| C=O Stretch (Amide) | 1710-1660 |

| C=C Stretch | 1650-1600 |

| S=O Stretch (Asymmetric) | 1385-1345 |

| S=O Stretch (Symmetric) | 1190-1160 |

| S-Cl Stretch | ~650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two N-H protons and the one C-H proton on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl chloride group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 11.0 - 12.0 | Broad singlet |

| C₆-H | 8.0 - 8.5 | Singlet |

¹³C NMR: The carbon NMR spectrum will show four distinct signals for the carbons in the pyrimidine ring.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (C₂) | ~150 |

| C=O (C₄) | ~162 |

| C₅ | ~110 |

| C₆ | ~140 |

Applications in Drug Development

This compound is a key starting material for the synthesis of various sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including antibacterial, antiviral, and anticancer agents.[2] The ability to readily react this intermediate with various amines allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

References

Reactivity of the Sulfonyl Chloride Group on a Pyrimidine Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. The introduction of a sulfonyl chloride moiety onto this privileged heterocycle unlocks a versatile platform for the synthesis of a diverse array of derivatives, most notably sulfonamides. This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride group on a pyrimidine ring. It delves into the mechanistic aspects of its reactions with various nucleophiles, presents available quantitative reactivity data, and offers detailed experimental protocols for the synthesis of key derivatives. Furthermore, this guide visualizes reaction mechanisms and relevant signaling pathways, providing a critical resource for researchers engaged in drug discovery and development.

Introduction

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide range of pharmaceuticals.[1] The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Among the various functional groups, the sulfonyl chloride (-SO₂Cl) moiety stands out as a highly reactive and versatile handle for chemical modification.

The primary application of pyrimidine sulfonyl chlorides lies in the synthesis of sulfonamides through reactions with primary and secondary amines.[2] Pyrimidine sulfonamides have garnered significant attention in drug discovery, with derivatives showing promise as inhibitors of critical signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK) pathways.[3][4]

This guide will explore the factors influencing the reactivity of the sulfonyl chloride group, the types of reactions it undergoes, and its application in the synthesis of biologically relevant molecules.

General Reactivity and Mechanistic Considerations

The reactivity of a sulfonyl chloride group attached to a pyrimidine ring is primarily governed by the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack. The electron-withdrawing nature of the pyrimidine ring enhances this electrophilicity, making pyrimidine sulfonyl chlorides valuable reagents for nucleophilic substitution reactions.

The generally accepted mechanism for the reaction of pyrimidine sulfonyl chlorides with nucleophiles is a nucleophilic aromatic substitution (SNAr) type mechanism at the sulfur atom. This can proceed through either a stepwise addition-elimination pathway, involving a pentacoordinate sulfur intermediate, or a concerted SN2-like mechanism. Computational studies on related sulfonyl systems suggest that the precise mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent.

Below is a generalized workflow for the synthesis of pyrimidine sulfonamides, a key class of derivatives.

Caption: General workflow for pyrimidine sulfonyl chloride reactions.

Factors Influencing Reactivity

Several factors influence the reactivity of the sulfonyl chloride group on a pyrimidine ring:

-

Position of the Sulfonyl Chloride Group: The position of the -SO₂Cl group on the pyrimidine ring (e.g., C2, C4/6, or C5) significantly impacts its reactivity. The electron deficiency at different positions of the pyrimidine ring modulates the electrophilicity of the sulfur atom.

-

Substituents on the Pyrimidine Ring: Electron-withdrawing groups on the pyrimidine ring generally increase the reactivity of the sulfonyl chloride by further polarizing the S-Cl bond. Conversely, electron-donating groups can decrease reactivity.

-

Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger, less hindered nucleophiles will react more readily.

-

Reaction Conditions: Solvent polarity, temperature, and the presence of a base can all influence the reaction rate and outcome.

Reactions of Pyrimidine Sulfonyl Chlorides

Pyrimidine sulfonyl chlorides undergo a variety of nucleophilic substitution reactions, providing access to a wide range of derivatives.

Reaction with Nitrogen Nucleophiles (Amines)

The most common reaction of pyrimidine sulfonyl chlorides is with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.

References

- 1. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry of Uracil-Based Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

The uracil scaffold, a fundamental component of ribonucleic acid, has long been a privileged structure in medicinal chemistry, leading to the development of numerous anticancer and antiviral therapies. The introduction of a sulfonyl chloride moiety to this versatile heterocycle, and its subsequent conversion to sulfonamides and other derivatives, has opened up new frontiers in the quest for more potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential applications of uracil-based sulfonyl chlorides and their derivatives in medicinal chemistry, with a focus on their roles as anticancer, antiviral, and enzyme-inhibiting agents.

Synthesis of Uracil-Based Sulfonyl Chlorides and Sulfonamides

The synthesis of uracil-based sulfonyl chlorides is a critical first step in the development of a diverse library of derivatives. A common and effective method involves the direct chlorosulfonation of a uracil or thiouracil precursor. The resulting sulfonyl chloride is a reactive intermediate that can be readily converted to a wide array of sulfonamides through reaction with various primary and secondary amines.

A divergent synthesis strategy for 5-sulfonyl-substituted uracils has also been established, which avoids the need for protecting groups on the N-heterocycle and offers broad substrate tolerance with excellent yields.[1][2] This approach is particularly valuable for creating chemical libraries for high-throughput screening.

General Experimental Protocol: Synthesis of 2-Thiouracil-5-Sulfonyl Chloride

A mixture of 2-thiouracil and chlorosulfonic acid is heated, typically at around 120°C, for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice to precipitate the product. The crude 2-thiouracil-5-sulfonyl chloride is then filtered, washed with cold water, and dried. This intermediate can be used directly in the next step without further purification.

General Experimental Protocol: Synthesis of N-Substituted Uracil-5-Sulfonamides

The uracil-5-sulfonyl chloride intermediate is reacted with a suitable primary or secondary amine in the presence of a base, such as pyridine, in a solvent like absolute ethanol. The reaction mixture is typically refluxed for several hours. After cooling, the precipitated sulfonamide product is filtered, washed, and recrystallized to yield the pure compound.[3]

Anticancer Applications

Uracil-based sulfonamides have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes involved in cell cycle regulation and DNA synthesis.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Several uracil-based sulfonamides have been identified as potent inhibitors of CDKs, particularly CDK2. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cell proliferation.

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and induces "thymineless death" in rapidly dividing cancer cells.[4] 5-Fluorouracil (5-FU), a well-known uracil analog, exerts its anticancer effects in part through the inhibition of TS.[5] Novel uracil derivatives bearing a sulfonamide moiety have also been designed and evaluated as TS inhibitors, showing promising antiproliferative activity.[6]

Quantitative Data: Anticancer Activity of Uracil-Based Sulfonamides

The following table summarizes the in vitro anticancer activity of selected uracil-based sulfonamide derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series A | |||

| Compound 6e | A-2780 (Ovarian) | 1.25 | [7] |

| HT-29 (Colon) | 2.53 | [7] | |

| MCF-7 (Breast) | 3.16 | [7] | |

| HepG2 (Liver) | 4.21 | [7] | |

| Series B | |||

| Compound 13j | A549 (Lung) | 1.18 | [6] |

| OVCAR-3 (Ovarian) | 2.34 | [6] | |

| SGC-7901 (Gastric) | 3.15 | [6] | |

| HepG2 (Liver) | 2.87 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the uracil-based sulfonamide compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Enzyme Inhibition

Beyond their anticancer effects, uracil-based sulfonamides have shown promise as inhibitors of other clinically relevant enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[9] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of a uracil moiety can modulate their inhibitory potency and selectivity against different CA isoforms.

Quantitative Data: Carbonic Anhydrase Inhibition by Uracil Derivatives

The following table presents the inhibition constants (Ki) of selected uracil derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

| Compound ID | hCA I Ki (µM) | hCA II Ki (µM) | Reference |

| Series C | |||

| Compound 9 | 0.085 | 0.235 | [9] |

| Compound 10 | 0.125 | 0.185 | [9] |

| Compound 11 | 0.105 | 0.171 | [9] |

| Compound 12 | 0.145 | 0.205 | [9] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of compounds against CAs is often determined by measuring their effect on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA).[9][10]

-

Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the CA enzyme, a solution of the substrate (4-NPA), and solutions of the test inhibitors.

-

Assay Procedure: In a cuvette or microplate well, the enzyme solution is pre-incubated with the inhibitor for a short period.

-

Reaction Initiation: The reaction is initiated by the addition of the 4-NPA substrate.

-

Spectrophotometric Measurement: The hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 348 nm) over time.

-

Data Analysis: The initial rates of the reaction are calculated in the presence and absence of the inhibitor. The inhibition constants (Ki) are then determined from this data.

Antiviral Potential

While the primary focus of recent research has been on the anticancer and enzyme-inhibiting properties of uracil-based sulfonamides, the broader class of uracil derivatives has a long history of antiviral applications.[11][12] The introduction of a sulfonyl group or related functionalities could lead to novel antiviral agents. For instance, some sulfonamide derivatives have shown activity against a range of viruses, including HIV and coxsackievirus.[13][14][15] Further exploration of uracil-based sulfonyl chlorides in antiviral drug discovery is a promising area for future research.

Conclusion and Future Directions

Uracil-based sulfonyl chlorides are versatile intermediates that provide access to a rich diversity of sulfonamide derivatives with significant potential in medicinal chemistry. The compelling anticancer and enzyme-inhibiting activities demonstrated by these compounds warrant further investigation. Future research should focus on expanding the chemical space of these derivatives through innovative synthetic strategies, elucidating their mechanisms of action in greater detail, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates towards clinical development. The continued exploration of this chemical class holds the potential to deliver novel and effective therapies for a range of human diseases.

References

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Cell Cycle Progression by Growth Factor-Induced Cell Signaling [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and antiviral activity of 1,3-disubstituted uracils against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Sulfonamides from Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hybridization of the pyrimidine scaffold with a sulfonamide moiety has emerged as a powerful strategy in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities. Pyrimidine, a fundamental building block of nucleic acids, and the sulfonamide group, a well-established pharmacophore present in numerous approved drugs, combine to create molecules with potent and often multi-targeted therapeutic potential.[1][2] These hybrid molecules have shown significant promise as anticancer agents, kinase inhibitors, and carbonic anhydrase inhibitors, making their synthesis a topic of considerable interest for researchers in drug discovery and development.[1][2][3]

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of sulfonamides derived from pyrimidines. It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required to design and execute the synthesis of these valuable compounds. The guide covers key synthetic strategies, detailed experimental protocols for representative compounds, a compilation of quantitative biological activity data, and a visual representation of relevant biological pathways.

Core Synthetic Methodologies

The synthesis of pyrimidine sulfonamides can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and access to diverse chemical space.

Synthesis from Aminopyrimidines and Sulfonyl Chlorides

The most direct and widely employed method for the synthesis of pyrimidine sulfonamides involves the nucleophilic substitution reaction between an aminopyrimidine and a sulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme:

Caption: General workflow for the synthesis of pyrimidine sulfonamides from aminopyrimidines.

This approach is versatile, allowing for the combination of a wide variety of commercially available or synthetically accessible aminopyrimidines and sulfonyl chlorides to generate large libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis from Pyrimidine Sulfonyl Chlorides and Amines

An alternative strategy involves the reaction of a pyrimidine sulfonyl chloride with a primary or secondary amine. This method is particularly useful when the desired amine component is more readily available than the corresponding aminopyrimidine. The preparation of the pyrimidine sulfonyl chloride intermediate is a key step in this synthetic route.

General Reaction Scheme:

Caption: General workflow for the synthesis of pyrimidine sulfonamides from pyrimidine sulfonyl chlorides.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including pyrimidine sulfonamides, in a single step from three or more starting materials. The Biginelli reaction, for example, can be adapted to incorporate sulfonamide-containing building blocks to produce dihydropyrimidine derivatives.[4][5] Another approach involves a one-pot tandem reaction of substituted 3-formylchromones, sulfonyl chlorides, and ethylamine to yield pyrimidine-sulfonate derivatives.[1][6]

Conceptual Workflow for a Multicomponent Reaction:

Caption: Conceptual workflow of a multicomponent reaction for pyrimidine sulfonamide synthesis.

Synthesis of Fused Pyrimidine Sulfonamides

The synthesis of fused pyrimidine ring systems, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, bearing a sulfonamide group has garnered significant attention due to their potent biological activities. These syntheses often involve the construction of the fused heterocyclic system from precursors already containing the sulfonamide moiety or the introduction of the sulfonamide group at a later stage of the synthesis.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative pyrimidine sulfonamides, illustrating the key synthetic methodologies discussed above.

Protocol 1: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide

This protocol describes the synthesis of a pyrimidine sulfonamide via the reaction of a substituted guanidine with a β-dicarbonyl compound.

Reaction Scheme:

Caption: Synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide.

Procedure: [7]

-

To a mixture of phenylsulfonyl guanidine (0.05 mol) and acetylacetone (0.1 mol), add triethylorthoformate (5 ml).

-

Reflux the reaction mixture for 6 hours.

-

After cooling, filter the resulting precipitate.

-

Crystallize the solid from ethanol to obtain orange crystals.

Characterization Data: [7]

-

Yield: 45%

-

Melting Point: 469 K

-

¹H NMR (400 MHz, DMSO-d₆): δ 2.49 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57–7.66 (m, 3H, Ar-H), 8.00–8.02 (m, 2H, Ar-H), 8.93 (s, 1H, CH-pyrimidine), 12.34 (s, 1H, NH).

-

Elemental Analysis (Calculated for C₁₃H₁₃N₃O₃S): C, 53.60; H, 4.50; N, 14.42; S, 11.01. (Found): C, 53.60; H, 4.49; N, 14.41; S, 11.00.

Protocol 2: Synthesis of N-[2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenyl]-benzenesulfonamide Derivatives

This protocol details the reaction of a substituted aminopyrimidine with various sulfonyl chlorides.

Reaction Scheme:

Caption: General synthesis of N-[2-(5-bromo-2-chloropyrimidin-4-ylsulfanyl)-4-methoxyphenyl]benzenesulfonamide derivatives.

Procedure: [8]

-

Dissolve 2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxybenzenamine (1.0 eq) in dry dichloromethane and cool to 0–5 °C in an ice bath.

-

Add triethylamine (3.0 eq) to the cold reaction mixture and stir for 10 minutes.

-

Add the desired sulfonyl chloride (1.0 eq) and stir the reaction mixture at room temperature for 7–8 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the organic layer with 10% ammonium chloride solution, followed by water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product, which is then purified by column chromatography over silica gel (60–120 mesh) using a hexane:ethyl acetate (8:2) eluent.

Quantitative Data Presentation

The biological activity of pyrimidine sulfonamides has been extensively evaluated against various targets. The following tables summarize the in vitro inhibitory activities (IC₅₀ values) of representative compounds against key cancer cell lines and enzymes.

Table 1: Anticancer Activity of Pyrimidine-Sulfonamide Hybrids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3a | HCT-116 | 5.66 | [2] |

| 3b | HCT-116 | 9.59 | [2] |

| 4a | HCT-116 | 6.99 | [2] |

| 4a | MCF-7 | 9.87 | [2] |

| 5 | T-47D | 2.40 | [2] |

| 5 | MCF-7 | 2.50 | [2] |

| 5 | MDA-MB-231 | 2.40 | [2] |

| 7 | KKU-100 | 1.3 | [2] |

| 7 | KKU-452 | 1.5 | [2] |

| 7 | KKU-M156 | 1.7 | [2] |

| 9a | HCT-116 | 9.64 | [2] |

| 12 (PS14) | HeLa | 15.13 | [2][9] |

| 12 (PS14) | HCT-116 | 19.87 | [2][9] |

| 12 (PS14) | A-549 | 12.64 | [2][9] |

| 12 (PS14) | HepG2 | 22.20 | [2][9] |

| 17 | MDA-MB-231 | 2.40 | [2] |

| 17 | MCF-7 | 2.50 | [2] |

| 17 | T-47D | 2.50 | [2] |

| 28 | HepG2 | 6.99 | [2] |

| 28 | HCT-116 | 8.98 | [2] |

| 28 | MCF-7 | 7.53 | [2] |

| 46 | MCF-7 | 0.96 | [2] |

| 46 | MDA-MB-468 | 1.07 | [2] |

Table 2: Kinase Inhibitory Activity of Pyrimidine-Sulfonamide Hybrids

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| 4a | VEGFR2 | 120 | [2] |

| 4b | VEGFR2 | 100 | [2] |

| 28 | VEGFR2 | 100 | [2] |

| 40 | PI3Kα | 0.44 | [2] |

| 40 | PI3Kβ | 1.48 | [2] |

| 40 | PI3Kδ | 0.85 | [2] |

| 40 | PI3Kγ | 22.83 | [2] |

| 59a | PI3Kα | 7.2 | [2] |

| 59b | PI3Kα | 5.1 | [2] |

| 60a | PI3Kα | 1.7 | [2] |

| 60b | PI3Kα | 2.1 | [2] |

| 60c | PI3Kα | 1.9 | [2] |

| 12 | BTK | 4.2 | [10] |

| 13 | BTK | 11.1 | [10] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrimidine-Sulfonamide Hybrids

| Compound | CA Isoform | Kᵢ (nM) | Reference |

| 17 | CA II | 1.72 | [2] |

| Representative Benzenesulfonamide with Pyrimidine Moiety | CA I | 0.5 | [11] |

Mandatory Visualizations: Signaling Pathways

The biological activity of pyrimidine sulfonamides is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, rendered in DOT language, illustrate some of the critical pathways targeted by these compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, and its dysregulation is frequently observed in cancer.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

CDK4/6-Cyclin D Pathway

The CDK4/6-Cyclin D complex plays a pivotal role in the G1 phase of the cell cycle, and its inhibition is a key strategy in cancer therapy.

Caption: The CDK4/6-Cyclin D pathway in cell cycle progression.

BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and is a validated target in the treatment of B-cell malignancies.

Caption: A simplified representation of the BTK signaling pathway.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its aberrant activity can lead to genomic instability and tumorigenesis.

Caption: The role of PLK4 in centriole duplication.

Conclusion

The synthesis of sulfonamides from pyrimidines represents a vibrant and highly productive area of medicinal chemistry. The modular nature of the synthetic routes, coupled with the significant biological activities of the resulting compounds, ensures that this field will continue to be a fertile ground for the discovery of new therapeutic agents. This technical guide has provided a foundational understanding of the key synthetic methodologies, detailed experimental protocols, and the biological context for the development of pyrimidine sulfonamides. It is hoped that this resource will empower researchers to further explore this exciting area of drug discovery and contribute to the development of novel and effective medicines.

References

- 1. Multi-component one-pot tandem reaction for synthesis of pyrimidine-sulfonate derivatives [yndxxb.ynu.edu.cn]

- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties | Semantic Scholar [semanticscholar.org]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multi-component one-pot tandem reaction for synthesis of pyrimidine-sulfonate derivatives [yndxxb.ynu.edu.cn]

- 7. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 9. A novel strategy to bind pyrimidine sulfonamide derivatives with odd even chains: exploration of their design, synthesis and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfonamides from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides derived from the uracil scaffold are a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer and antiviral activities. This document provides detailed protocols for the synthesis of sulfonamides starting from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride (uracil-5-sulfonyl chloride). The methodologies outlined are based on established synthetic routes and are intended to be a comprehensive guide for researchers in the field of drug discovery and development. Uracil and its derivatives are notable pharmacophores in medicinal chemistry, forming the basis of many commercial drugs.[1] While often associated with anticancer treatments, uracil-based compounds have demonstrated efficacy against a range of diseases.[1]

Synthesis Overview

The synthesis of uracil-5-sulfonamides is a two-step process. The first step involves the preparation of the key intermediate, this compound, from uracil. The subsequent step is the reaction of this sulfonyl chloride with a variety of primary or secondary amines to yield the desired sulfonamide derivatives.

General workflow for the synthesis of uracil-5-sulfonamides.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key sulfonyl chloride intermediate from uracil.

Materials:

-

2,4-Dioxo-1,2,3,4-tetrahydropyrimidine (Uracil)

-

Chlorosulfonic acid

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add chlorosulfonic acid.

-

Cool the flask in an ice bath.

-

Slowly add 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine (uracil) in small portions to the cooled chlorosulfonic acid with continuous stirring.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., heating at 120°C for several hours, as adapted from a similar procedure for 2-thiouracil).

-

Upon completion of the reaction, the mixture is carefully poured onto crushed ice to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2: General Procedure for the Synthesis of N-substituted-2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamides

This protocol outlines the reaction of this compound with various amines to form the corresponding sulfonamides.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0 eq)

-

Pyridine (as a base and solvent) or another suitable solvent like absolute ethanol with a base (e.g., pyridine)

-

Reflux apparatus

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.

-

Add the desired primary or secondary amine (1.0 eq) to the solution.

-

Add a base, such as pyridine (catalytic or as a solvent), to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 16-20 hours.

-

Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling or after pouring the reaction mixture into cold water.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., water or ethanol), and dry.

-

If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water).

Data Presentation

The following table summarizes the synthesis of a series of N-substituted 2-thiouracil-5-sulfonamide derivatives, which are structurally similar to the target uracil-5-sulfonamides and for which detailed data is available. The reaction conditions are analogous to those described in Protocol 2.

| Compound | Amine | Yield (%) | M.P. (°C) |

| 1a | Aniline | 75 | 305-307 |

| 1b | 4-Methylaniline | 67 | 313-315 |

| 1c | 4-Methoxyaniline | 71 | 320-322 |

| 1d | 3-Acetylaniline | 77 | 318-320 |

| 1e | 3,4-Dichloroaniline | 73 | 326-328 |

| 1f | 4-Nitroaniline | 65 | 321-323 |

Data adapted from the synthesis of analogous 2-thiouracil-5-sulfonamide derivatives.

Biological Activity and Signaling Pathway

Certain synthetic uracil derivatives have demonstrated antitumor activity. For instance, (RS)-1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil (DBDU) has been shown to induce cell cycle arrest in the G0/G1 and G2/M phases in MCF-7 cancer cells.[2] This effect is associated with a decrease in the expression of cyclin D1 and Cdk1 proteins and an increase in the expression of p21 and p27 proteins.[2] The downregulation of cyclin D1 appears to occur at the transcriptional level.[2] This leads to apoptosis in a p53-independent manner.[2]

Proposed signaling pathway for a uracil derivative inducing cell cycle arrest.

References

- 1. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Procedure for Reacting Uracil-5-Sulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uracil and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2] The sulfonamide functional group is also a well-established pharmacophore present in numerous therapeutic agents.[3] The synthesis of uracil-5-sulfonamides by reacting uracil-5-sulfonyl chloride with primary amines offers a versatile strategy for creating novel compounds with potential therapeutic applications. These derivatives are of significant interest as they can be designed to target specific biological pathways, such as the thymidylate synthase pathway, which is crucial for DNA synthesis and a key target in cancer therapy.[1][4] This document provides detailed experimental procedures for the synthesis and purification of N-substituted uracil-5-sulfonamides.

Reaction and Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the uracil-5-sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is neutralized by a base, typically pyridine or triethylamine, to drive the reaction to completion and prevent the protonation of the primary amine.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted uracil-5-sulfonamides.

Table 1: Reaction of 6-Methyl-2-Thiouracil-5-Sulfonyl Chloride with Various Amines

| Primary Amine | Product | Yield (%) | Melting Point (°C) |

| Aniline | N-Phenyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 75 | 310-312 |

| 4-Methylaniline | N-(4-Methylphenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 67 | 313-315 |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 71 | 320-322 |

| 4-Nitroaniline | N-(4-Nitrophenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 65 | 321-323 |

| 2,3-Dichloroaniline | N-(2,3-Dichlorophenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 73 | 326-328 |

| 4-Bromoaniline | N-(4-Bromophenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 68 | 333-335 |

| 3-Aminoacetophenone | N-(3-Acetylphenyl)-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | 77 | 318-320 |

Data sourced from a study on 2-thiouracil derivatives. The general procedure involved refluxing the reactants in absolute ethanol with pyridine for 16-20 hours.[5]

Table 2: Synthesis of N-Aryl Uracil-5-Sulfonamides

| Primary Amine | Reaction Time (h) | Yield (%) |

| Aniline | 5 | 85 |

| p-Toluidine | 5 | 82 |

| p-Anisidine | 6 | 80 |

| p-Chloroaniline | 6 | 88 |

Note: The specific uracil-5-sulfonyl chloride and detailed reaction conditions were not fully specified in the source document.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 6-Methyl-2-Thiouracil-5-Sulfonamides

This protocol is adapted from the synthesis of various N-substituted pyrimidine-5-sulfonamides.[5]

Materials:

-

6-Methyl-2-thiouracil-5-sulfonyl chloride (1.0 eq)

-

Appropriate primary amine (1.0 eq)

-

Pyridine (1.0 eq)

-

Absolute ethanol

Procedure:

-

A mixture of 6-methyl-2-thiouracil-5-sulfonyl chloride (e.g., 1.13 g, 0.005 mol), the desired primary amine (0.005 mol), and pyridine (0.4 mL, 0.005 mol) is prepared in a round-bottom flask.

-

25 mL of absolute ethanol is added to the mixture.

-

The reaction mixture is refluxed for 16–20 hours.

-

After reflux, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, dried, and recrystallized from a DMF/water mixture.[5]

Protocol 2: Synthesis of N-(3-Acetylphenyl)-2-thiouracil-5-sulfonamide

This protocol details the synthesis of a specific N-aryl-2-thiouracil-5-sulfonamide.[6]

Materials:

-

2-Thiouracil-5-sulfonyl chloride (1.0 eq, e.g., 1.13 g, 0.005 mol)

-

3-Aminoacetophenone (1.0 eq, 0.005 mol)

-

Pyridine (1.0 eq, e.g., 0.4 mL, 0.005 mol)

-

Absolute ethanol (25 mL)

Procedure:

-

Combine 2-thiouracil-5-sulfonyl chloride, 3-aminoacetophenone, and pyridine in a round-bottom flask.

-

Add absolute ethanol to the flask.

-

Reflux the mixture for 16–20 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Dry the product and recrystallize from a mixture of DMF and water. The reported yield for this specific reaction is 78%.[6]

Protocol 3: Purification of Uracil Compounds

This protocol provides a general method for the purification of uracil derivatives by recrystallization.[7]

Procedure for Recrystallization:

-

Dissolve the crude uracil compound in a suitable polar aprotic solvent (e.g., DMF, DMA, NMP, or DMSO) by heating to 80-120 °C to obtain a clear solution. The concentration of the crude product can range from 0.2-5 mol/L.[7]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool gradually to a first crystallization temperature of 20-60 °C to initiate crystal formation. Seeding with a small crystal of the pure compound can be beneficial at this stage.[7]

-

Continue cooling the solution to a second crystallization temperature between -80 to 0 °C to maximize the precipitation of the purified product.[7]

-

Collect the crystals by filtration and wash them with a cold solvent, such as acetone.

-

For further purification, the crystals can be pulped in acetone for 1-20 hours, filtered again, washed, and dried.[7]

Column Chromatography: For compounds that are difficult to purify by recrystallization, silica gel column chromatography can be employed. The choice of eluent system is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired compound. For more polar compounds, solvent systems such as dichloromethane/methanol or ethyl acetate/methanol may be necessary. The addition of a small amount of a basic modifier like triethylamine can be beneficial for the chromatography of basic sulfonamides.

Mandatory Visualizations

Reaction Workflow

References

- 1. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new uracil-5-sulfonamide derivatives and immunostimulatory effect of a chemically modified hemolymph of Biomphalaria alexandrina on Schistosoma mansoni infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking [mdpi.com]

- 6. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of Anticancer Agents Using 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of anticancer agents derived from 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride, also known as uracil-5-sulfonyl chloride. This key intermediate serves as a versatile scaffold for the development of a variety of derivatives, particularly sulfonamides, which have demonstrated promising cytotoxic activities against several cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cell cycle regulators, such as Cyclin-Dependent Kinase 2 (CDK2).

Introduction

Uracil and its derivatives are a well-established class of compounds in cancer therapy.[1] Their structural similarity to the natural pyrimidine bases allows them to interfere with various metabolic pathways essential for cell division, leading to cytotoxic effects.[1] The introduction of a sulfonyl chloride group at the 5-position of the uracil ring provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives.[2][3] These derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent activity and selectivity against cancer cells.[2][4]

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of 2-thiouracil-5-sulfonamide derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | A-2780 (Ovarian) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| 6b | 4.32 | 3.11 | 2.15 | 11.3 |

| 6d | 7.14 | 6.54 | 4.33 | 14.8 |

| 6e | 2.18 | 1.89 | 1.67 | 9.7 |

| 6f | 8.13 | 7.29 | 5.18 | 16.2 |

| 6g | 3.76 | 2.87 | 1.98 | 10.5 |

| 7b | 9.87 | 8.45 | 6.76 | 18.9 |

| 5-Fluorouracil (5-FU) | 5.23 | 4.16 | 3.87 | 12.4 |

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives.[4]

Signaling Pathway

Certain uracil-5-sulfonamide derivatives exert their anticancer effects by targeting the cell cycle machinery. Specifically, they have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. The diagram below illustrates the proposed signaling pathway.

Caption: Inhibition of CDK2 by uracil-5-sulfonamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key intermediate, this compound, from 2,4-dihydroxypyrimidine (uracil).

Materials:

-

2,4-dihydroxypyrimidine (uracil)

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice

-

Glacial acetic acid

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, add thionyl chloride to a solution containing 2,4-dihydroxypyrimidine.

-

Introduce chlorosulfonic acid to the mixture at room temperature and stir for 1.5 hours.[5]

-

Heat the mixture to 60°C and maintain for 4 hours.[5]

-

Increase the temperature to 75°C and continue heating for an additional 7 hours.[5]

-

After the reaction is complete, carefully quench the reaction mixture with ice and glacial acetic acid to precipitate the product.[5]

-

Filter the precipitate and dry it to yield this compound as a white powder.[5] A high yield of approximately 92.3% can be expected.[5]

Protocol 2: General Synthesis of N-Substituted Uracil-5-sulfonamides

This protocol provides a general method for the synthesis of N-substituted uracil-5-sulfonamide derivatives from the sulfonyl chloride intermediate.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Pyridine

-

Absolute ethanol

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvents (e.g., DMF/water)

Procedure:

-

In a round-bottom flask, prepare a mixture of this compound (1 equivalent), the desired amine (1 equivalent), and pyridine (1 equivalent) in absolute ethanol.

-

Reflux the mixture for 16-20 hours.

-

After cooling, filter the resulting precipitate.

-